ゲファルネート

概要

説明

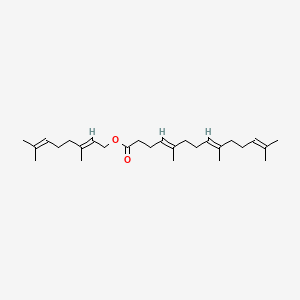

ゲファルナートは、主に胃潰瘍およびドライアイ症候群の治療に使用される化学化合物です . これは、ファルネシル酢酸のゲラニルエステルであり、胃および十二指腸潰瘍の治癒を促進する能力で知られています .

製造方法

ゲファルナートの製造には、いくつかの合成経路が含まれています。 1つの方法は、ネロリドール、トリメチルオルト酢酸、および酪酸の反応を含みます . 別の方法は、ブロモ酪酸とトリフェニルホスフィンの反応を含みます . これらの反応は、通常、最終生成物の純度と有効性を確保するために制御された条件下で行われます。

科学的研究の応用

Gefarnate has been extensively studied for its therapeutic effects. It stimulates mucin-like glycoprotein secretion in conjunctival tissue, which helps in the treatment of dry eye syndrome . It has also been investigated for its potential in treating stomach ulcers, duodenal ulcers, and cardio-cerebrovascular diseases . In addition, gefarnate has shown promise in ameliorating corneal epithelial damage in animal models of dry eye .

作用機序

ゲファルナートは、ムチン様糖タンパク質の分泌を刺激することにより、粘膜組織の治癒と機能を促進します . この作用は、胃の粘膜を保護し、潰瘍の治癒を促進するのに役立ちます。 このプロセスに関与する正確な分子標的と経路は、まだ調査中です .

類似の化合物との比較

ゲファルナートは、別の抗潰瘍薬であるテプレノンと構造的に類似しています . 両方の化合物は、粘膜組織の保護と修復に役割を果たすヒートショックタンパク質の発現を誘導します . ゲファルナートは、ムチン様糖タンパク質の分泌を刺激する特定の能力においてユニークであり、ドライアイ症候群の治療に特に効果的です .

類似の化合物:- テプレノン

- ゲラニルファルネシルアセテート

生化学分析

Cellular Effects

Gefarnate has been proposed for use in the treatment of dry eye syndrome . It is claimed to promote the healing of gastric and duodenal ulcers .

Molecular Mechanism

It is known that it has a role in the treatment of gastric ulcers and has been proposed for use in the treatment of dry eye syndrome .

Dosage Effects in Animal Models

In animal models, Gefarnate has shown to decrease rose bengal permeability in the cornea in a dose-dependent manner .

準備方法

The preparation of gefarnate involves several synthetic routes. One method includes the reaction of nerolidol, trimethyl orthoacetate, and butyric acid . Another method involves the reaction of bromobutyrate with triphenyl phosphorus . These reactions are typically carried out under controlled conditions to ensure the purity and efficacy of the final product.

化学反応の分析

ゲファルナートは、酸化、還元、および置換反応を含むさまざまな化学反応を受けます。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

ゲファルナートは、その治療効果について広く研究されてきました。 ドライアイ症候群の治療に役立つ、結膜組織におけるムチン様糖タンパク質の分泌を刺激します . また、胃潰瘍、十二指腸潰瘍、および心血管疾患の治療における可能性についても調査されています . さらに、ゲファルナートは、ドライアイの動物モデルにおける角膜上皮損傷の改善に有望な結果を示しています .

類似化合物との比較

Gefarnate is structurally similar to teprenone, another anti-ulcer drug . Both compounds induce the expression of heat shock proteins, which play a role in protecting and repairing mucosal tissues . gefarnate is unique in its specific ability to stimulate mucin-like glycoprotein secretion, making it particularly effective in treating dry eye syndrome .

Similar Compounds:- Teprenone

- Geranyl farnesylacetate

特性

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPACYDRSPFRDHO-ROBAGEODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC/C=C(\C)/CCC=C(C)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048636 | |

| Record name | Gefarnate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-77-4 | |

| Record name | trans-3,7-Dimethyl-2,6-octadienyl 5,9,13-trimethyl-4,8,12-tetradecatrienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefarnate [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gefarnate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (4E,8E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gefarnate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gefarnate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEFARNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ISE2Y6ULA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Gefarnate in treating gastric ulcers?

A1: While the exact mechanism is not fully elucidated, research suggests Gefarnate exerts its gastroprotective effects through multiple pathways. One key mechanism is the stimulation of mucus production in the gastric mucosa. [, , ] This increased mucus secretion helps to strengthen the protective barrier of the stomach lining against damaging agents like acid and pepsin. [] Additionally, Gefarnate has been shown to enhance mucosal blood flow, [] which contributes to the repair and maintenance of the gastric lining.

Q2: Does Gefarnate influence prostaglandin levels in the gastric mucosa?

A2: Yes, studies indicate that Gefarnate can prevent the reduction of endogenous prostacyclin (PGI2) and prostaglandin E2 (PGE2) in the gastric mucosa, particularly under stress conditions. [, ] These prostaglandins play a crucial role in maintaining mucosal integrity and defense mechanisms. Gefarnate's ability to maintain their levels likely contributes to its gastroprotective properties.

Q3: How does Gefarnate's effect on prostaglandins differ from that of Cimetidine?

A3: Interestingly, while both Gefarnate and Cimetidine demonstrate anti-ulcer properties, they seem to interact with prostaglandin pathways differently. Research suggests that Cimetidine might actually reduce prostacyclin and prostaglandin E2 levels in the gastric mucosa. [] In contrast, Gefarnate has been shown to counteract this Cimetidine-induced reduction, helping to maintain these protective prostaglandins. [] This difference highlights the distinct mechanisms through which these two anti-ulcer drugs operate.

Q4: What is the molecular formula and weight of Gefarnate?

A4: Gefarnate has the molecular formula C25H40O2 and a molecular weight of 372.59 g/mol. []

Q5: Is there information available on the spectroscopic data of Gefarnate?

A5: While the provided research papers primarily focus on the pharmacological aspects of Gefarnate, one study mentions the use of 1H NMR, IR, MS, and elemental analysis to characterize Gefarnate and its geometric isomers. [] These techniques provide insights into the compound's structure and purity but detailed spectroscopic data is not provided in the abstracts.

Q6: How does the method of granulation affect the stability of Gefarnate in pharmaceutical preparations?

A6: Research indicates that the stability of Gefarnate can be influenced by the manufacturing process. Studies comparing different commercial Gefarnate preparations found that those produced using an extruding granulation procedure exhibited a decrease in Gefarnate content and significantly higher peroxide values, suggesting degradation primarily due to oxidation. [] This highlights the importance of considering formulation and manufacturing techniques to ensure optimal stability and shelf life of Gefarnate products.

Q7: Are there specific challenges related to the formulation of Gefarnate?

A7: Yes, being an ester of geraniol and farnesyl acetate, Gefarnate is susceptible to hydrolysis and oxidation, which can impact its stability. [] Research emphasizes the need to consider these factors during formulation. Specific strategies to enhance Gefarnate's stability and shelf-life might involve incorporating antioxidants, optimizing pH, or utilizing protective packaging.

Q8: What types of animal models have been used to investigate the gastroprotective effects of Gefarnate?

A8: Several animal models have been employed to evaluate Gefarnate's efficacy in preventing or treating gastric ulcers. These include:

- Aspirin-induced ulcers: Researchers have used aspirin administration to induce gastric damage in rats, demonstrating that Gefarnate pretreatment can significantly reduce the severity of these lesions. [, ]

- Acetic acid-induced ulcers: This model involves inducing chronic gastric ulcers in rats by applying acetic acid to the stomach lining. Studies show that Gefarnate can promote healing in this model. [, ]

- Adrenaline-induced ulcers: Adrenaline administration can induce acute gastric ulcers in rats. Research indicates that Gefarnate exhibits significant prophylactic effects in this model, effectively preventing ulcer formation. [, ]

- Stress-induced ulcers: Studies utilizing water-immersion stress in rats have demonstrated that Gefarnate can prevent the formation of stress-induced ulcers. [, ] This model highlights Gefarnate's potential in mitigating the damaging effects of stress on the gastric mucosa.

- TNBS-induced colitis: Research has explored the effects of Gefarnate in a rat model of colitis induced by trinitrobenzene sulphonic acid (TNBS). Findings suggest that Gefarnate exerts therapeutic benefits comparable to 5-aminosalicylic acid (5-ASA), a standard treatment for ulcerative colitis. [] Gefarnate's mechanism in this model appears to involve decreasing myeloperoxidase (MPO) concentration and regulating cyclooxygenase-1 (COX-1) and COX-2 expression in the colon. []

Q9: Has Gefarnate been evaluated in clinical trials for the treatment of gastric ulcers?

A9: Yes, several clinical trials have investigated the efficacy and safety of Gefarnate in treating gastric and duodenal ulcers.

- Comparison with placebo: One double-blind trial found a statistically significant reduction in gastric ulcer size in patients treated with Gefarnate compared to those receiving a placebo. []

- Comparison with other anti-ulcer drugs: Trials comparing Gefarnate with other anti-ulcer medications, such as Cimetidine, Carbenoxolone, and sucralfate, have yielded mixed results. Some studies show comparable efficacy, while others suggest that Gefarnate might be less effective than certain established treatments. [, , ]

- Combination therapy: Research has also explored the use of Gefarnate in combination with other drugs. For example, one study found that combining Gefarnate with alprazolam, a benzodiazepine, led to faster ulcer healing in patients with prominent psychic symptoms like anxiety and insomnia. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。